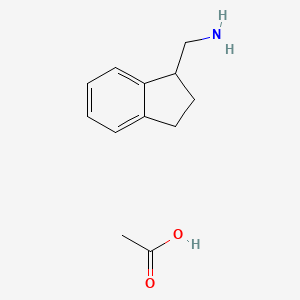

(2,3-Dihydro-1H-inden-1-yl)methanamine acetate

Beschreibung

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

acetic acid;2,3-dihydro-1H-inden-1-ylmethanamine |

InChI |

InChI=1S/C10H13N.C2H4O2/c11-7-9-6-5-8-3-1-2-4-10(8)9;1-2(3)4/h1-4,9H,5-7,11H2;1H3,(H,3,4) |

InChI-Schlüssel |

ADBGBYBKYCDQDY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C1CC2=CC=CC=C2C1CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,3-Dihydro-1H-inden-1-yl)methanaminacetat kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Reduktion von 2,3-Dihydro-1H-inden-1-methanamin, gefolgt von Acetylierung. Die Ausgangsverbindung, 2,3-Dihydro-1H-inden-1-methanamin, kann aus 4-Nitro-3-phenylbutansäure durch eine Reihe von Schritten, einschließlich Hydrierung, Hydrolyse, Amidierung und Reduktion, synthetisiert werden . Der Acetylierungsschritt beinhaltet typischerweise die Verwendung von Essigsäureanhydrid oder Acetylchlorid unter basischen Bedingungen, um das Acetatsalz zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von (2,3-Dihydro-1H-inden-1-yl)methanaminacetat kann ähnliche Synthesewege, aber im größeren Maßstab, umfassen. Der Prozess wäre auf höhere Ausbeuten und Wirtschaftlichkeit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

(2,3-Dihydro-1H-inden-1-yl)methanaminacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Indanstruktur einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Indanon-Derivate ergeben, während die Reduktion Indanol- oder Indanamin-Derivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

(2,3-Dihydro-1H-inden-1-yl)methanaminacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Arzneimittel und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, wie z. B. Rezeptorbindung und Enzyminhibition, untersucht.

Medizin: Die Forschung untersucht ihr Potenzial als therapeutisches Mittel, insbesondere bei der Behandlung von neurologischen Erkrankungen aufgrund ihrer strukturellen Ähnlichkeit mit Neurotransmittern.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt, darunter Polymere und Harze.

Wirkmechanismus

Der Mechanismus, durch den (2,3-Dihydro-1H-inden-1-yl)methanaminacetat seine Wirkungen ausübt, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann auf Neurotransmitterrezeptoren, wie z. B. Serotonin- oder Dopaminrezeptoren, wirken und deren Aktivität modulieren und so neurologische Pfade beeinflussen . Außerdem kann es bestimmte Enzyme hemmen und so Stoffwechselprozesse in Zellen beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,3-Dihydro-1H-inden-1-methanamin: Ein Vorläufer bei der Synthese der Acetatverbindung.

Indanon-Derivate: Verbindungen mit ähnlichen strukturellen Merkmalen, aber verschiedenen funktionellen Gruppen.

Indanol-Derivate: Verbindungen mit Hydroxylgruppen, die an die Indanstruktur gebunden sind.

Einzigartigkeit

(2,3-Dihydro-1H-inden-1-yl)methanaminacetat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Acetatform erhöht seine Löslichkeit und Stabilität, was es für verschiedene Anwendungen im Vergleich zu seinen nicht-Acetat-Gegenstücken besser geeignet macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.